molecular formula C22H27ClN2O6S B11134915 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11134915
M. Wt: 483.0 g/mol
InChI Key: ICSMDJSTQXOZHV-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide is a synthetic organic compound It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the ethoxy and chloro groups: These groups can be introduced through substitution reactions.

    Formation of the carboxamide group: This can be done through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the sulfonyl group to a sulfide.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide
  • 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide

Uniqueness

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H27ClN2O6S

Molecular Weight

483.0 g/mol

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27ClN2O6S/c1-4-31-20-10-8-17(13-18(20)23)32(27,28)25-11-5-6-15(14-25)22(26)24-19-12-16(29-2)7-9-21(19)30-3/h7-10,12-13,15H,4-6,11,14H2,1-3H3,(H,24,26)

InChI Key

ICSMDJSTQXOZHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C=CC(=C3)OC)OC)Cl

Origin of Product

United States

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